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Compound of Interest

Compound Name:
3-Phenoxy-propionamidine

hydrochloride

CAS No.: 857943-48-7

Cat. No.: B1660930

Get Quote

Executive Summary & Comparison Overview
Phenoxy-propionamidine (3-phenoxypropanimidamide) represents a critical structural scaffold

in medicinal chemistry, bridging the gap between simple aryl amidines and complex bis-

amidine drugs like pentamidine. In drug development, accurate identification of this moiety is

essential for impurity profiling and metabolite tracking.

This guide compares the MS/MS fragmentation pattern of Phenoxy-propionamidine with:

Benzamidine: The simplest aromatic amidine reference.

Propamidine: A complex bis-amidine therapeutic.

Verdict: Phenoxy-propionamidine exhibits a unique "Hybrid Fragmentation" signature,

combining the neutral ammonia loss characteristic of amidines with the ether cleavage typical
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of phenoxy-alkyl chains. This dual signature offers superior specificity in complex matrices

compared to the singular loss patterns of benzamidine.

Comparative Performance Matrix
Feature

Phenoxy-

Propionamidine

Benzamidine

(Alternative 1)
Propamidine

(Alternative 2)

Molecular Ion [M+H]+ m/z 165 m/z 121
m/z 313 (singly), 157

(doubly)

Primary Fragment

(Base Peak)
m/z 148 [M+H - NH3]+ m/z 104 [M+H - NH3]+ m/z 296 [M+H - NH3]+

Secondary Diagnostic

Ion

m/z 77 (Phenyl+) &

m/z 107 (Ph-O-CH2+)
m/z 77 (Phenyl+)

m/z 120

(Amidinophenyl+)

Ionization Efficiency

(ESI+)

High (Alkyl-amidine

basicity pKa ~12)
High (Aryl-amidine)

Very High (Bis-

cationic potential)

Specificity
Excellent (Dual

diagnostic losses)

Moderate (Common

m/z 104 interference)

High (Unique doubly

charged species)

Mechanistic Insight: The Fragmentation Pathway
The fragmentation of phenoxy-propionamidine under Electrospray Ionization (ESI) and

Collision-Induced Dissociation (CID) is governed by two competing mechanisms: Charge-

Remote Fragmentation (at the ether linkage) and Charge-Proximal Elimination (at the amidine).

Key Mechanisms[5]
Amidine-Nitrile Transition (Dominant): The most abundant pathway is the expulsion of a

neutral ammonia molecule (

, 17 Da) from the protonated amidine group. This yields a resonance-stabilized nitrile cation
or cyclic iminium species.

Transition:

Observed m/z:
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.

Ether Linkage Cleavage: Secondary fragmentation involves the homolytic or heterolytic

cleavage of the

bond.

Pathway A: Formation of the phenoxy radical/cation (less common in ESI+ unless

induced).

Pathway B: Loss of the phenol moiety (neutral loss of 94 Da), leaving the charged alkyl-

amidine/nitrile chain.

Observed m/z:

(low abundance) or generation of

(

) if charge migration occurs.

Visualization of Signaling Pathways
The following diagram illustrates the competing fragmentation pathways for Phenoxy-

propionamidine compared to Benzamidine.
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[M+H]+ m/z 165

Nitrile Cation
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m/z 148
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Phenoxy-Methyl Cation
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m/z 107

Ether Cleavage
(Secondary)

Benzamidine
[M+H]+ m/z 121

Benzonitrile H+
[M+H - NH3]+

m/z 104

- NH3

Phenyl Cation
[C6H5]+
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- CH2O

- HCN
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Caption: Comparative fragmentation tree showing the unique ether-derived fragments of

Phenoxy-propionamidine vs. the linear decay of Benzamidine.

Experimental Protocol: Self-Validating Workflow
To replicate these results and ensure data integrity (Trustworthiness), follow this standardized

LC-MS/MS protocol. This workflow is designed to maximize the detection of the amidine-

specific neutral loss.

Materials & Reagents[3][6][7]
Analyte: 3-Phenoxy-propionamidine HCl (Purity >98%).

Mobile Phase A: Water + 0.1% Formic Acid (Proton source).

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50mm, 1.8µm).

Step-by-Step Methodology
Sample Preparation: Dissolve 1 mg of Phenoxy-propionamidine in 1 mL of 50:50

. Dilute to 1 µg/mL for direct infusion or LC injection.

Source Optimization (ESI+):

Set Capillary Voltage to 3.5 kV.

Rationale: Amidines are highly basic; excessive voltage may cause in-source

fragmentation (isobaric interference).

MS/MS Acquisition (Targeted):

Precursor Ion: Select m/z 165.1.

Collision Energy (CE) Ramp: Apply a ramp from 10 eV to 40 eV.
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Checkpoint: At low CE (10-15 eV), the parent ion (165) should dominate. At medium CE

(20-25 eV), the m/z 148 peak must appear as the base peak.

Data Validation:

Verify the mass difference:

(Confirmation of Amidine).

Check for m/z 77 or 107 at high CE (>35 eV) to confirm the phenoxy tail.

Analytical Workflow Diagram

Sample Prep
1 µg/mL in 50:50 MeOH/H2O

LC Separation
C18 Column, Gradient Elution

ESI Source (+)
3.5 kV, 300°C

Q1 Selection
m/z 165.1 [M+H]+

Collision Cell
CE Ramp 10-40 eV

Q3 Detection
Scan m/z 50-170
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Caption: Optimized LC-MS/MS workflow for selective detection of Phenoxy-propionamidine.

Detailed Data Analysis
The following table summarizes the theoretical and observed fragment ions, providing a

reference for spectral interpretation.

Table 1: MS/MS Fragment Ion List
m/z
(Observed)

Formula
(Proposed)

Fragment
Identity

Relative
Abundance
(Est.)

Mechanism

165.1
Parent Ion

[M+H]+

10-100% (CE

dependent)

Protonation at

Amidine N

148.1 [M+H - NH3]+
100% (Base

Peak)

Amidine-to-Nitrile

conversion

107.0
Phenoxy-methyl

cation
20-40%

C-C cleavage

alpha to ether

94.0
Phenol radical

cation
<5%

Rare in ESI

(common in EI)

77.0 Phenyl cation 15-30%
Aromatic ring

degradation

71.1
Propionamidine

tail
5-10%

C-O Ether

cleavage (charge

retention on N)

Interpretation Guide
Presence of m/z 148: Confirms the amidine functionality. If this peak is missing, the

compound is likely an amide or ester analog.

Presence of m/z 107/77: Confirms the phenoxy moiety.

Absence of m/z 91 (Tropylium): While common in alkyl-benzenes, the oxygen atom in the

phenoxy group often directs fragmentation towards m/z 77 or 107 rather than the tropylium
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rearrangement seen in pure alkyl chains.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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